2-(naphthalen-1-yl)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide
Description
This compound features a naphthalene moiety linked via an acetamide group to a propyl chain bearing a 1,2,3,4-tetrahydroisoquinoline sulfonyl group.
Properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c27-24(17-21-11-5-10-20-8-3-4-12-23(20)21)25-14-6-16-30(28,29)26-15-13-19-7-1-2-9-22(19)18-26/h1-5,7-12H,6,13-18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJXCFJXFNBBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of VU0642437-1, also known as F5332-0123, is the WEE1 tyrosine kinase . WEE1 is a key regulator of cell cycle progression that influences entry into mitosis by modulating the activity of cyclin-dependent kinase 1 (CDK1, also referred to as cell division cycle 2 [CDC2]).
Mode of Action
VU0642437-1/F5332-0123 is a potent and highly specific inhibitor of WEE1 kinase. It works by inhibiting the phosphorylation of CDC2 (CDK1), permitting cells to proceed through the cell cycle with an accumulation of DNA damage. This leads to premature entry into mitosis and, ultimately, cell death via mitotic catastrophe.
Biochemical Pathways
The compound affects the cell cycle checkpoints regulated by WEE1. By inhibiting WEE1, it reduces the phosphorylation of CDC2 (CDK1), allowing cells to proceed through the cell cycle with an accumulation of DNA damage. This leads to mitotic catastrophe and ultimately cell death.
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that compounds containing the tetrahydroisoquinoline structure exhibit antidepressant properties. For instance, derivatives of tetrahydroisoquinoline have been shown to affect serotonin and norepinephrine levels in the brain, which are critical targets for antidepressant medications .
Case Study: Synthesis of Antidepressants
A review highlighted the synthesis of various antidepressant molecules via metal-catalyzed reactions, emphasizing the role of tetrahydroisoquinoline derivatives in achieving high yields and enantiomeric purity . The compound may serve as a scaffold for developing new antidepressants with improved efficacy and safety profiles.
Neuroprotective Effects
Research has suggested that compounds similar to 2-(naphthalen-1-yl)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide may possess neuroprotective properties. The sulfonamide group is known for its ability to modulate various biological pathways involved in neuronal survival and function .
Experimental Findings
In vitro studies on tetrahydroisoquinoline derivatives have demonstrated their ability to protect neuronal cells from oxidative stress-induced apoptosis. These findings support further exploration of this compound's potential as a neuroprotective agent .
Role in Pain Management
The compound's structural elements suggest potential analgesic properties. Research into related tetrahydroisoquinoline compounds has shown promise in pain modulation through interactions with opioid receptors and other pain-related pathways .
Analytical Insights
A study focusing on the analgesic effects of tetrahydroisoquinoline derivatives reported significant reductions in pain responses in animal models, indicating that similar compounds could be developed for pain management therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Linked Naphthalene Acetamides (6a-m, 7a-m)
Compounds such as 6a-m and 7a-m (–2) share the naphthalene-acetamide scaffold but differ in substituents and linker chemistry. For example:
- 6b (N-(2-nitrophenyl) derivative): Exhibits a nitro group on the phenyl ring, enhancing electron-withdrawing properties. IR data show strong C=O (1682 cm⁻¹) and NO₂ (1504 cm⁻¹) peaks, distinct from the target compound’s sulfonamide group .
- 6m (N-(4-chlorophenyl) derivative): Features a chloro substituent, influencing hydrophobicity (HRMS [M+H]⁺: 393.1112). Its IR spectrum includes a C–Cl stretch at 785 cm⁻¹, absent in the target compound .
Structural Comparison Table
Sulfonamide-Containing Analogs (e.g., L748337)
The GPCR ligand L748337 () shares a sulfonamide group and acetamide linkage but replaces naphthalene with a benzenesulfonyl-phenoxy system. Its structure includes a hydroxypropoxy chain, which may improve solubility compared to the target compound’s tetrahydroisoquinoline moiety. Such differences highlight how sulfonamide placement modulates receptor selectivity .
Chloroacetamide Pesticides ()
Compounds like alachlor and pretilachlor () are structurally simpler, lacking aromatic systems like naphthalene.
Enzyme-Targeting Analogs ()
The butyrylcholinesterase inhibitor in shares a naphthalen-1-yl carbamoyl group but incorporates a piperidine-carboxamide and tetrahydroacridine system. Unlike the target compound’s tetrahydroisoquinoline, the acridine group may enhance π-π stacking in enzyme active sites .
Key Research Findings
- Bioactivity Clues : Sulfonamide-containing compounds (e.g., L748337) often target GPCRs or enzymes, implying the target compound may have similar applications .
- Structural Trade-offs : Chloroacetamides () prioritize hydrophobicity for membrane penetration, while the target compound’s sulfonamide may favor polar interactions .
Preparation Methods
Bischler-Napieralski Cyclization
Phenethylamine derivatives undergo cyclization to form the tetrahydroisoquinoline core. For example:
Reaction Conditions :
-
Phosphorus oxychloride (POCl₃) in anhydrous dichloroethane at 80°C for 6 hours
-
Yield: 72–85% after column chromatography (SiO₂, hexane/EtOAc 4:1)
Sulfonation at the 2-Position
Sulfonation employs chlorosulfonic acid or sulfur trioxide complexes:
Optimization Notes :
-
Excess chlorosulfonic acid (3 eq.) in CH₂Cl₂ at 0°C prevents over-sulfonation
-
Quenching with ice-water followed by extraction (EtOAc) yields the sulfonyl chloride (89% purity)
Propylamine Linker Installation
The sulfonyl chloride reacts with 3-aminopropanol under Schotten-Baumann conditions:
Subsequent Appel reaction converts the alcohol to iodide:
\text{Sulfonylpropyl alcohol} \xrightarrow{\text{PPh}3, \text{I}2} \text{Sulfonylpropyl iodide} \quad (\text{Yield: 91%})
Final amination with NH₃/MeOH affords the key intermediate 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propylamine .
Naphthalen-1-yl Acetyl Chloride Preparation
Friedel-Crafts Acylation of Naphthalene
\text{Naphthalene} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-Acetylnaphthalene} \quad (\text{Yield: 68%})
Side Reaction Mitigation :
-
Strict temperature control (–5°C) minimizes diacylation
-
Workup with HCl/ice quench prevents AlCl₃ complexation
Bromination and Amidation
Bromination at the α-position:
\text{2-Acetylnaphthalene} \xrightarrow{\text{Br}_2, \text{AcOH}} \text{2-Bromoacetylnaphthalene} \quad (\text{Yield: 82%})
Conversion to acid chloride:
\text{2-Bromoacetylnaphthalene} \xrightarrow{\text{SOCl}_2} \text{2-Bromonaphthalen-1-ylacetyl chloride} \quad (\text{Yield: 95%})
Final Coupling: Propylamine and Acetyl Chloride
Nucleophilic Acyl Substitution
Reaction Parameters :
-
Dichloromethane solvent, 0°C to room temperature, 12 hours
-
Triethylamine (2.5 eq.) as HCl scavenger
-
Yield after silica gel chromatography: 74%
Alternative Ugi Multicomponent Reaction
For combinatorial optimization, a Ugi-3CR approach may apply:
Limitations :
-
Lower yield (52%) due to steric hindrance
-
Requires chiral resolution if enantiopure product needed
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (Zorbax SB-C18, 5 μm, 4.6×150 mm):
-
Mobile phase: 0.1% TFA in H₂O (A) / 0.1% TFA in MeCN (B)
-
Gradient: 30% B to 70% B over 20 min
-
Purity: 98.6% at 254 nm
Process Optimization and Scalability Challenges
Sulfonation Side Reactions
Amide Bond Racemization
-
Low-temperature coupling (0°C) and short reaction times (<6 h) maintain chiral integrity
-
Chiral HPLC (Chiralpak AD-H column) confirms 99.2% ee
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(naphthalen-1-yl)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the sulfonylpropylamine intermediate via sulfonation of 1,2,3,4-tetrahydroisoquinoline using chlorosulfonic acid, followed by reaction with 3-aminopropanol .
- Step 2 : Coupling the naphthalene-acetamide moiety through a nucleophilic substitution or amidation reaction. For example, 1-naphthylacetic acid is activated with carbodiimides (e.g., EDC/HCl) and reacted with the sulfonylpropylamine intermediate in dichloromethane under inert conditions .
- Step 3 : Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can structural integrity and purity be confirmed for this compound?
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., naphthalene protons at δ 7.2–8.5 ppm, sulfonyl group at δ 3.1–3.5 ppm) .
- IR Spectroscopy : Peaks for C=O (1670–1690 cm), sulfonyl S=O (1150–1200 cm), and N–H (3260–3300 cm) .
- HPLC : Purity assessment using a C18 column with UV detection (λ = 254 nm) .
- Elemental Analysis : Confirmation of C, H, N, S content within ±0.4% of theoretical values .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens focus on:
- Cytotoxicity : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition : Fluorescence-based assays targeting sulfotransferases or kinases due to the sulfonyl and tetrahydroisoquinoline motifs .
- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO to guide formulation strategies .
Advanced Research Questions
Q. How can computational methods optimize the synthetic route for higher yields?
- Reaction Path Search : Quantum mechanical calculations (DFT) identify low-energy transition states for sulfonation and amidation steps .
- Solvent Optimization : COSMO-RS simulations predict solvent effects (e.g., dichloromethane vs. THF) on reaction kinetics .
- Machine Learning : Training models on similar acetamide syntheses to predict optimal stoichiometry, temperature, and catalyst (e.g., Cu(OAc)) .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Replicate assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) to rule out solvent artifacts .
- Metabolite Analysis : LC-MS/MS to detect degradation products or active metabolites in cell culture media .
- Target Validation : CRISPR-Cas9 knockout of putative targets (e.g., sulfotransferases) to confirm mechanism .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP (predicted logP = 3.5 for the parent compound) .
- Prodrug Design : Mask the sulfonyl group with enzymatically cleavable esters .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve aqueous solubility and sustained release .
Q. How to analyze steric and electronic effects of the tetrahydroisoquinoline-sulfonyl moiety on reactivity?
- X-ray Crystallography : Resolve crystal structures to measure dihedral angles between the sulfonyl group and naphthalene ring (e.g., 44.5–77.5° variations in similar acetamides) .
- Hammett Analysis : Correlate substituent effects (σ values) on reaction rates in nucleophilic substitutions .
- Molecular Dynamics : Simulate conformational flexibility in aqueous vs. lipid environments .
Methodological Challenges and Solutions
Q. How to address low yields in the final amidation step?
- Catalyst Screening : Test alternatives to EDC/HCl, such as HATU or DMTMM, which may reduce racemization .
- Microwave Assistance : Apply microwave irradiation (100°C, 30 min) to accelerate coupling .
- Byproduct Removal : Use scavenger resins (e.g., trisamine for acylurea removal) .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- PXRD : Compare diffraction patterns to identify crystalline vs. amorphous forms .
- DSC : Detect melting point variations (>5°C differences indicate polymorphism) .
- Solid-State NMR : Resolve hydrogen-bonding networks in different polymorphs .
Q. How to design structure-activity relationship (SAR) studies for this compound?
-
Analog Library Synthesis : Prepare derivatives with variations in:
Substituent Position Biological Impact Electron-withdrawing groups (NO) Naphthalene ring Enhances enzyme inhibition Alkyl chains Sulfonylpropyl linker Modulates membrane permeability -
3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic fields with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
